molecular formula C13H16N2O3 B1393380 N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide CAS No. 1171920-26-5

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide

Cat. No.: B1393380
CAS No.: 1171920-26-5
M. Wt: 248.28 g/mol
InChI Key: UYVCCXURFQYPHK-UHFFFAOYSA-N
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Description

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. These compounds are known for their versatile pharmacological properties, including significant anticancer activity . The structure of this compound includes a furo[3,2-b]pyridine core, which is a fused heterocyclic system containing both oxygen and nitrogen atoms.

Preparation Methods

The synthesis of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the furo[3,2-b]pyridine core. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide involves its interaction with specific molecular targets and pathways. It has been shown to bind to key cellular signaling proteins, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt critical signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide can be compared with other furo[3,2-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of pharmacological properties it exhibits, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)12(17)15-9-4-5-14-10-6-8(7-16)18-11(9)10/h4-6,16H,7H2,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVCCXURFQYPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674077
Record name N-[2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-26-5
Record name N-[2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
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N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
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N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Reactant of Route 4
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Reactant of Route 5
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide
Reactant of Route 6
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide

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